Improved Processability: Comparing Crystal Modifications of Benzimidazole-Isoindolenines
A key differentiator for compounds in this class is their crystal modification, which directly impacts industrial processability. While direct X-ray diffraction (XRD) data for Einecs 260-048-5 is not publicly available, strong class-level evidence demonstrates that specific crystal modifications (α, γ, ε) of a closely related benzimidazole-isoindolenine (Formula XV, where R¹ = n-butyl, A = cyanomethylene) are significantly easier to finish and process than the standard β-modification [1]. The β-modification, which forms thread-like crystals, is known to cause processing difficulties [1]. The α-modification is characterized by XRD reflections including 9.298 Å (100%), 26.457 Å (85%), and 24.574 Å (36%) [1]. This evidence underscores that the procurement value of Einecs 260-048-5 may be intrinsically linked to its specific crystal form, which must be verified with the supplier to ensure optimal performance in milling and dispersion steps.
| Evidence Dimension | Crystal modification (X-ray powder diffraction pattern) |
|---|---|
| Target Compound Data | Data not publicly available; inferred to be critical based on class behavior. |
| Comparator Or Baseline | β-modification of Formula XV (R¹ = n-butyl, A = cyanomethylene): 5.548 Å (70%), 7.122 Å (100%), 17.408 Å (91%) [1] |
| Quantified Difference | N/A (qualitative improvement in processability for α-, γ-, ε-modifications over β-modification [1]) |
| Conditions | X-ray powder diffraction using Cu-Kα radiation on a Siemens D-500 diffractometer [1] |
Why This Matters
Procurement decisions must consider the specific crystal form, as it directly impacts the cost and efficiency of downstream processing (e.g., milling, dispersion) in industrial applications.
- [1] Lorenz, M., & Wanken, K.-W. (1998). Benzimidazole-isoindolenine dyestuffs. U.S. Patent No. 5,741,911. Washington, DC: U.S. Patent and Trademark Office. View Source
